molecular formula C21H27N5O3S2 B12148339 N-(4-methylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinecarbothioamide

N-(4-methylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinecarbothioamide

Cat. No.: B12148339
M. Wt: 461.6 g/mol
InChI Key: ITSUREMFPWYPKU-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinecarbothioamide is a complex organic compound characterized by its unique structure, which includes a piperazine ring, sulfonyl groups, and hydrazinecarbothioamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under controlled conditions.

    Introduction of sulfonyl groups: Sulfonylation reactions are carried out using sulfonyl chlorides in the presence of a base.

    Acetylation and hydrazinecarbothioamide formation: These steps involve the reaction of the intermediate compounds with acylating agents and hydrazine derivatives under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4-methylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinecarbothioamide: shares structural similarities with other sulfonyl piperazine derivatives and hydrazinecarbothioamide compounds.

Uniqueness

  • The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H27N5O3S2

Molecular Weight

461.6 g/mol

IUPAC Name

1-(4-methylphenyl)-3-[[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetyl]amino]thiourea

InChI

InChI=1S/C21H27N5O3S2/c1-16-3-7-18(8-4-16)22-21(30)24-23-20(27)15-25-11-13-26(14-12-25)31(28,29)19-9-5-17(2)6-10-19/h3-10H,11-15H2,1-2H3,(H,23,27)(H2,22,24,30)

InChI Key

ITSUREMFPWYPKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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